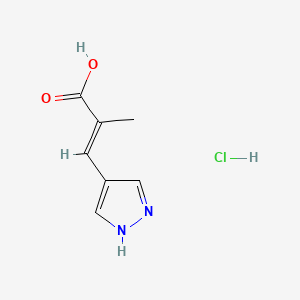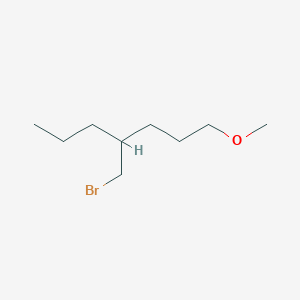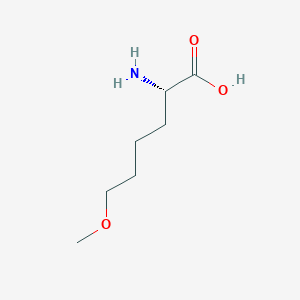
(S)-2-Amino-6-methoxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-6-methoxyhexanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is a derivative of hexanoic acid, featuring an amino group at the second carbon and a methoxy group at the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Introduction of Amino Group: The amino group is introduced at the second carbon through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
Methoxylation: The methoxy group is introduced at the sixth carbon, usually through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-methoxyhexanoic acid may involve:
Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to ensure high yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-6-methoxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the amino and methoxy groups.
Pathways: Participates in metabolic pathways where it can be converted into other bioactive compounds.
Effects: Modulates biochemical processes through its interactions with enzymes and receptors, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-aminohexanoic acid: Lacks the methoxy group at the sixth carbon.
(2S)-2-amino-6-hydroxyhexanoic acid: Has a hydroxyl group instead of a methoxy group at the sixth carbon.
(2S)-2-amino-6-chlorohexanoic acid: Contains a chlorine atom at the sixth carbon instead of a methoxy group.
Uniqueness
(2S)-2-amino-6-methoxyhexanoic acid is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(2S)-2-amino-6-methoxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
IWFJEBFFMZRRQR-LURJTMIESA-N |
Isomerische SMILES |
COCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
COCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


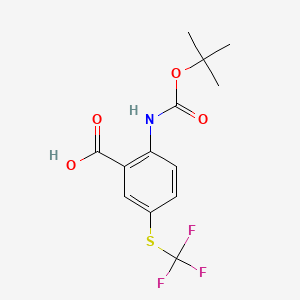
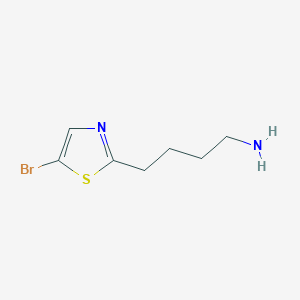
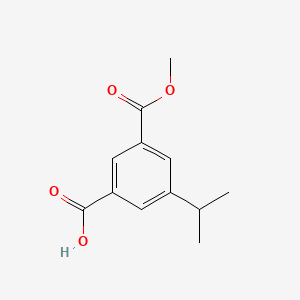
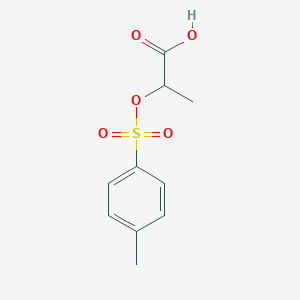
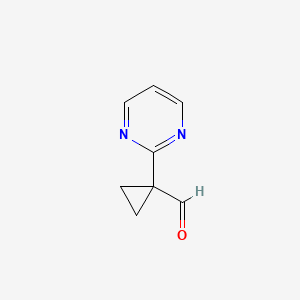
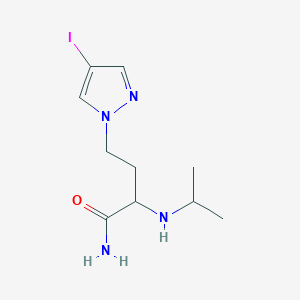

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
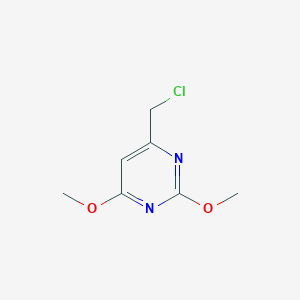

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
